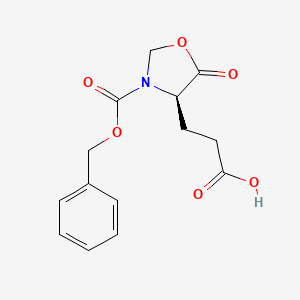

(R)-3-(3-(benzyloxycarbonyl)-5-oxooxazolidin-4-yl)propanoic acid

Description

(R)-3-(3-(Benzyloxycarbonyl)-5-oxooxazolidin-4-yl)propanoic acid is a chiral oxazolidinone derivative characterized by a benzyloxycarbonyl (Cbz) group at position 3, a 5-oxooxazolidinone core, and a propanoic acid moiety at position 4. The (R)-configuration at the stereogenic center is critical for its stereochemical specificity, which may influence biological activity, synthetic utility, or pharmacokinetic properties. Oxazolidinones are well-studied in medicinal chemistry for their antimicrobial and enzyme-inhibitory activities, with structural analogs serving as precursors for antibiotics and protease inhibitors .

Properties

IUPAC Name |

3-[(4R)-5-oxo-3-phenylmethoxycarbonyl-1,3-oxazolidin-4-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO6/c16-12(17)7-6-11-13(18)21-9-15(11)14(19)20-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOCGDFDOZVEKT-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(C(C(=O)O1)CCC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1N([C@@H](C(=O)O1)CCC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-(benzyloxycarbonyl)-5-oxooxazolidin-4-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxazolidinone Ring: This step involves the cyclization of an amino alcohol with a carbonyl compound to form the oxazolidinone ring.

Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate in the presence of a base.

Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of ®-3-(3-(benzyloxycarbonyl)-5-oxooxazolidin-4-yl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-3-(3-(benzyloxycarbonyl)-5-oxooxazolidin-4-yl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxazolidinone ring to other functional groups.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that oxazolidinone derivatives, including (R)-3-(3-(benzyloxycarbonyl)-5-oxooxazolidin-4-yl)propanoic acid, exhibit significant antimicrobial properties. These compounds are structurally similar to linezolid, an antibiotic used to treat infections caused by Gram-positive bacteria. Studies have shown that modifications to the oxazolidinone structure can enhance antibacterial activity against resistant strains, making this compound a candidate for further development in antibiotic therapies .

Anti-inflammatory Properties

There is emerging evidence suggesting that oxazolidinone derivatives possess anti-inflammatory effects. The incorporation of specific substituents on the oxazolidinone ring can modulate inflammatory pathways, potentially leading to new treatments for conditions such as rheumatoid arthritis and other inflammatory diseases .

Synthesis of Pharmaceuticals

(R)-3-(3-(benzyloxycarbonyl)-5-oxooxazolidin-4-yl)propanoic acid serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for further derivatization, enabling chemists to create novel drug candidates with improved efficacy and safety profiles.

Synthetic Pathways

The compound can be synthesized through several methods, including:

- Asymmetric Synthesis : Utilizing chiral catalysts to produce enantiomerically pure compounds.

- Functional Group Modifications : The benzyloxycarbonyl group can be modified to introduce diverse functionalities, enhancing the compound's applicability in drug design .

Organic Synthesis

In organic chemistry, (R)-3-(3-(benzyloxycarbonyl)-5-oxooxazolidin-4-yl)propanoic acid is utilized as a building block for synthesizing complex molecules. Its ability to undergo various chemical reactions makes it valuable in constructing intricate molecular architectures.

Table: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential use as an antibiotic and anti-inflammatory agent |

| Pharmaceutical Synthesis | Intermediate for creating new drug candidates through functional group modifications |

| Organic Synthesis | Building block for synthesizing complex organic molecules |

Case Study 1: Antibacterial Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of oxazolidinone derivatives based on (R)-3-(3-(benzyloxycarbonyl)-5-oxooxazolidin-4-yl)propanoic acid. The derivatives were tested against various bacterial strains, showing enhanced activity compared to standard antibiotics .

Case Study 2: Anti-inflammatory Effects

Another research project focused on the anti-inflammatory properties of oxazolidinones derived from this compound. The results indicated a significant reduction in inflammatory markers in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of ®-3-(3-(benzyloxycarbonyl)-5-oxooxazolidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition or activation of enzymatic reactions, as well as modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomeric Comparison: (R)- vs. (S)-Enantiomers

The (S)-enantiomer of a closely related compound, (S)-3-[3-(benzyloxycarbonyl)-5-oxooxazolidin-4-yl]propanoic acid, was synthesized with an optical rotation of [α]D²⁵ +73 (c 2.35, MeOH) . Stereochemistry significantly impacts biological interactions; for example, in a study of protease inhibitors, (R)- and (S)-configured starting materials led to distinct inhibitor classes (Type D vs. Type L) with divergent binding affinities . This suggests that the (R)-configuration of the target compound may confer unique selectivity in enzyme inhibition compared to its (S)-counterpart.

Structural Analogs with Modified Protecting Groups

- (S)-tert-Butyl-3-[3-benzyloxycarbonyl-5-oxooxazolidin-4-yl]propanoate: This analog replaces the propanoic acid with a tert-butyl ester, enhancing lipophilicity and stability under acidic conditions. Such modifications are common in prodrug design to improve bioavailability .

- N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester: A patented compound with a bicyclic carbamoyl group, this analog demonstrates how substitutions on the oxazolidinone ring can alter pharmacokinetic profiles .

Chlorinated 3-Phenylpropanoic Acid Derivatives

Natural chlorinated derivatives, such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid, exhibit antimicrobial activity against E. coli and S. aureus . Although lacking the oxazolidinone core, these compounds highlight the bioactivity of propanoic acid scaffolds with aromatic substitutions. The target compound’s benzyloxycarbonyl group may similarly enhance membrane penetration or target binding compared to simpler phenylpropanoic acids.

Volatile Propanoic Acid Esters

3-(Methylthio)propanoic acid methyl/ethyl esters are volatile pineapple aroma compounds . While unrelated pharmacologically, these esters underscore the chemical versatility of propanoic acid derivatives. The target compound’s non-volatile, polar structure contrasts with these esters, reflecting tailored design for stability in biological systems.

Data Tables

Table 1. Key Structural and Physical Properties of Selected Compounds

Research Findings and Implications

- Stereochemical Influence : The synthesis of (S)-enantiomers with defined optical activity and the divergent biological outcomes of (R)- vs. (S)-configured inhibitors underscore the importance of chirality in drug design.

- Substituent Effects : The benzyloxycarbonyl group in the target compound may enhance target binding compared to tert-butyl esters or halogenated analogs, though empirical data are needed .

- Biosynthetic Relevance: Marine-derived chlorinated phenylpropanoids suggest natural inspiration for modifying the target compound’s aromatic moiety to optimize bioactivity.

Biological Activity

(R)-3-(3-(benzyloxycarbonyl)-5-oxooxazolidin-4-yl)propanoic acid, identified by the CAS number 97975-57-0, is a chiral compound featuring a complex structure that includes an oxazolidinone ring and a propanoic acid moiety. Its molecular formula is C14H15NO6, with a molecular weight of 293.27 g/mol. The compound is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure

The chemical structure of (R)-3-(3-(benzyloxycarbonyl)-5-oxooxazolidin-4-yl)propanoic acid can be summarized as follows:

- Molecular Formula : C14H15NO6

- Molecular Weight : 293.27 g/mol

- Functional Groups :

- Oxazolidinone ring

- Benzyloxycarbonyl group

- Propanoic acid moiety

Biological Activity

The biological activity of (R)-3-(3-(benzyloxycarbonyl)-5-oxooxazolidin-4-yl)propanoic acid has been explored in various studies, highlighting its potential as a pharmacological agent.

The mechanism of action involves the interaction of this compound with specific molecular targets, such as enzymes or receptors. The unique structure allows it to modulate enzymatic activities and influence various biochemical pathways. This modulation can include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or metabolic disorders.

- Protein-Ligand Interactions : It has been utilized in studies examining protein-ligand interactions, which are crucial for understanding drug design and development.

Research Findings

Recent studies have provided insights into the biological effects and potential applications of this compound:

- Antitumor Activity : Research indicates that derivatives of oxazolidinones exhibit significant antitumor properties. For instance, compounds similar to (R)-3-(3-(benzyloxycarbonyl)-5-oxooxazolidin-4-yl)propanoic acid have shown efficacy in inhibiting cell proliferation in various cancer cell lines .

- Enzymatic Studies : The compound has been used to investigate enzyme mechanisms, particularly those related to glutamic acid metabolism. It has been shown to affect the synthesis of peptides that possess biological activity against certain viral proteases .

- Pharmacological Studies : In pharmacological contexts, the compound's ability to modulate receptor activity has been noted, suggesting potential applications in drug development targeting metabolic and inflammatory diseases .

Case Studies

Several case studies have illustrated the biological relevance of (R)-3-(3-(benzyloxycarbonyl)-5-oxooxazolidin-4-yl)propanoic acid:

| Study | Findings |

|---|---|

| Wang et al. (2018) | Demonstrated the compound's ability to inhibit specific tumor cell lines, indicating its potential as an anticancer agent. |

| Liu et al. (2020) | Explored the interaction of the compound with glutamate receptors, highlighting its role in modulating neurotransmission pathways. |

| Zhang et al. (2021) | Investigated the synthesis of related compounds and their inhibitory effects on viral proteases, showcasing the therapeutic potential against viral infections. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-3-(3-(benzyloxycarbonyl)-5-oxooxazolidin-4-yl)propanoic acid?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Condensation of a benzyloxycarbonyl (Z)-protected amine with a ketone or aldehyde derivative under acidic or basic conditions.

- Step 2 : Cyclization using reagents like acetic anhydride or thionyl chloride to form the oxazolidinone ring.

- Step 3 : Introduction of the propanoic acid moiety via nucleophilic substitution or Michael addition.

- Key Conditions : Reactions often require refluxing in acetic acid with sodium acetate as a catalyst (2.5–3 hours) and subsequent recrystallization for purification . Alternative methods use microwave-assisted synthesis to reduce reaction times.

Q. What analytical techniques confirm the structure and enantiomeric purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the presence of the benzyloxycarbonyl group (δ 7.3–7.5 ppm for aromatic protons) and the oxazolidinone ring (δ 4.0–5.0 ppm for chiral centers).

- Chiral HPLC : To determine enantiomeric excess (ee), use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase.

- Elemental Analysis : Confirms molecular formula (e.g., CHNO) with <0.4% deviation .

Q. How does the stereochemistry at the (R)-configured carbon influence reactivity?

- Methodological Answer : The (R)-configuration enhances steric hindrance near the oxazolidinone ring, affecting:

- Substrate Selectivity : Preferential binding in asymmetric catalysis (e.g., Evans auxiliaries).

- Reaction Kinetics : Slower racemization under basic conditions compared to (S)-isomers.

- Chiral Pool Synthesis : Enables direct incorporation into enantioselective syntheses of β-amino acids or peptidomimetics .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Activation : The oxazolidinone’s carbonyl group is electrophilic, enabling attack by nucleophiles (e.g., amines or alcohols).

- Steric Effects : The benzyloxycarbonyl group directs nucleophiles to the less hindered face (confirmed by DFT calculations).

- Leaving Group Stability : The 5-oxo group stabilizes tetrahedral intermediates, favoring substitution over elimination.

- Experimental Validation : Kinetic studies using O isotopic labeling or in-situ IR spectroscopy track intermediate formation .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinity to targets like penicillin-binding proteins (PBPs) or histone deacetylases (HDACs).

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity.

- MD Simulations : Assess stability of derivatives in lipid bilayers for membrane permeability optimization.

- Validation : Synthesize top-scoring virtual hits and test in enzyme inhibition assays .

Q. What strategies mitigate racemization during prolonged storage or reaction conditions?

- Methodological Answer :

- pH Control : Store at pH 4–6 (acetate buffer) to minimize base-catalyzed racemization.

- Low-Temperature Storage : –20°C reduces kinetic energy, slowing epimerization.

- Protecting Group Engineering : Replace benzyloxycarbonyl with tert-butoxycarbonyl (Boc) for enhanced steric shielding.

- Monitoring : Regular chiral HPLC analysis to track ee over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.